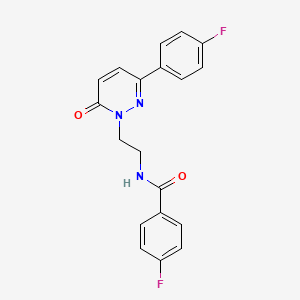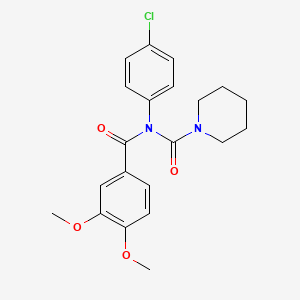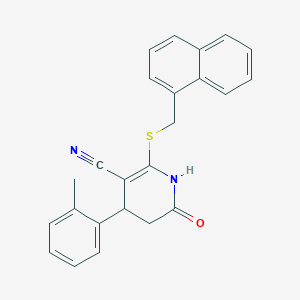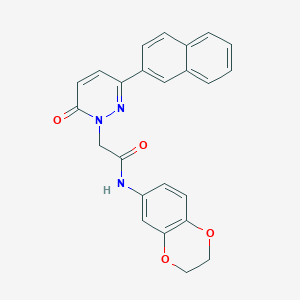![molecular formula C11H7F3N2O B2521993 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol CAS No. 66548-62-7](/img/structure/B2521993.png)
6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol
Übersicht
Beschreibung
The compound 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol is a derivative of the pyridazinone class, which has been extensively studied for its pharmacological properties, particularly as an antiplatelet and antihypertensive agent. Research has shown that various substitutions on the pyridazinone ring can significantly affect the biological activity of these compounds .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves palladium-catalyzed reactions, such as the Heck alkenylation, to introduce various substituents into the heterocyclic ring . The protection of certain positions on the ring is crucial for successful synthesis, and the use of specific ligands, like tris(o-tolyl)phosphine, can influence the outcome of the reaction . Additionally, the synthesis of related compounds has been achieved through a sequence of reactions starting from 6-phenyl-4,5-dihydropyridazin-3(2H)-one .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Crystal and molecular structures have been determined by X-ray diffraction and quantum chemical DFT analysis, revealing details such as the conformation of the linking bridges and the dihedral angles between phenyl and pyridine rings .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including cyclization under specific conditions, as observed with related compounds . The reactivity of these molecules can be influenced by their structural features, such as the presence of electron-withdrawing or electron-donating groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as their acid dissociation constants (pKa), have been determined using spectroscopic methods. These properties are important for understanding the structure-reactivity relationships and the biological activity of the compounds . Additionally, the interaction of these molecules with metal surfaces has been studied, revealing their potential as corrosion inhibitors, with their efficiency being related to their electronic properties and ability to adsorb onto surfaces .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Behavior :
- Coelho et al. (2003) demonstrated the use of a palladium-catalysed Sonogashira cross-coupling reaction in synthesizing pyridazine derivatives, observing an electronically permitted isomerization during the coupling process (Coelho, Sotelo, & Raviña, 2003).
- In another study, Coelho et al. (2004) explored the Heck alkenylation at position 5 of the 6-phenyl-3(2H)-pyridazinone system, aiming to synthesize novel antiplatelet agents (Coelho, Sotelo, Novoa, Peeters, Blaton, & Raviña, 2004).
Biological and Pharmacological Activities :
- Samanta et al. (2011) synthesized pyridazinone derivatives and tested them for anticonvulsant activity, finding significant activity in some compounds (Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011).
- The study by Sotelo et al. (2002) indicated that modifications in the chemical group at position 5 of the 6-phenyl-3(2H)-pyridazinone system influence antiplatelet activity and action mechanisms (Sotelo, Fraiz, Yáñez, Terrades, Laguna, Cano, & Raviña, 2002).
Chemical Structure and Properties :
- Jha and Ramarao (2017) conducted an efficient synthesis of novel pyridine hybrids using a microwave-assisted method, which were then evaluated against various bacterial and fungal strains (Jha & Ramarao, 2017).
- Chen et al. (2009) designed and synthesized novel metal–organic coordination complexes based on pyridazino[3,2-c]1,2,4-triazole derivatives, examining their structures through X-ray diffraction analyses (Chen, Wang, Zhang, & Cao, 2009).
Corrosion Inhibition :
- Olasunkanmi, Sebona, and Ebenso (2017) investigated the influence of pyridazine derivatives on mild steel corrosion in an acidic medium, combining experimental and theoretical studies to analyze corrosion inhibition efficiency (Olasunkanmi, Sebona, & Ebenso, 2017).
Applications in Herbicides and Agriculture :
- Hilton et al. (1969) studied the action of substituted pyridazinone compounds as herbicides, focusing on their inhibitory effects on photosynthesis and the Hill reaction in barley (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(17)16-15-9/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLGZGSUSLBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details



















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)
![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)
(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)
![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)
![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)




![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)